2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide typically involves the reaction of benzimidazole derivatives with appropriate acylating agents. One common method involves the reaction of 2-mercaptobenzimidazole with 2-phenylethylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzimidazole: Known for its antifungal and antioxidant properties.
2-phenylethylamine: A naturally occurring monoamine that acts as a central nervous system stimulant.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide stands out due to its unique combination of a benzimidazole ring and a phenylethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H17N3OS/c21-16(18-11-10-13-6-2-1-3-7-13)12-22-17-19-14-8-4-5-9-15(14)20-17/h1-9H,10-12H2,(H,18,21)(H,19,20) |
InChI Key |
OTVHPIWZGYALBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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